(S)-1-(5-Aminopyridin-2-yl)pyrrolidin-3-ol
Overview
Description
(S)-1-(5-Aminopyridin-2-yl)pyrrolidin-3-ol is a chiral compound that features a pyrrolidine ring substituted with an aminopyridine group. This compound is of interest in various fields of chemistry and pharmacology due to its potential biological activities and synthetic utility.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (S)-1-(5-Aminopyridin-2-yl)pyrrolidin-3-ol typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as pyrrolidine and aminopyridine derivatives.
Chiral Resolution: The chiral center at the pyrrolidine ring can be introduced through asymmetric synthesis or chiral resolution techniques.
Coupling Reactions: The aminopyridine group is introduced via coupling reactions, often using reagents like palladium catalysts under mild conditions.
Industrial Production Methods
Industrial production may involve optimized versions of the laboratory synthesis, focusing on cost-effectiveness, yield, and scalability. Techniques such as continuous flow synthesis and the use of robust catalysts are common in industrial settings.
Chemical Reactions Analysis
Types of Reactions
(S)-1-(5-Aminopyridin-2-yl)pyrrolidin-3-ol can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.
Substitution: Nucleophilic or electrophilic substitution reactions can modify the pyridine or pyrrolidine rings.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.
Substitution: Conditions may involve bases like sodium hydride or acids like hydrochloric acid.
Major Products
The major products formed depend on the specific reactions and conditions used. For example, oxidation may yield pyrrolidinone derivatives, while reduction may produce pyrrolidine alcohols.
Scientific Research Applications
(S)-1-(5-Aminopyridin-2-yl)pyrrolidin-3-ol has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.
Biology: Investigated for its potential as a bioactive molecule in enzyme inhibition studies.
Medicine: Explored for its therapeutic potential in treating neurological disorders.
Industry: Utilized in the development of novel materials and catalysts.
Mechanism of Action
The mechanism of action of (S)-1-(5-Aminopyridin-2-yl)pyrrolidin-3-ol involves its interaction with specific molecular targets:
Molecular Targets: The compound may bind to enzymes or receptors, modulating their activity.
Pathways Involved: It can influence biochemical pathways related to neurotransmission, inflammation, or cell signaling.
Comparison with Similar Compounds
Similar Compounds
®-1-(5-Aminopyridin-2-yl)pyrrolidin-3-ol: The enantiomer of the compound with potentially different biological activities.
1-(5-Aminopyridin-2-yl)pyrrolidin-2-ol: A structural isomer with variations in the position of the hydroxyl group.
1-(5-Aminopyridin-2-yl)piperidin-3-ol: A similar compound with a piperidine ring instead of a pyrrolidine ring.
Uniqueness
(S)-1-(5-Aminopyridin-2-yl)pyrrolidin-3-ol is unique due to its specific chiral configuration and the presence of both aminopyridine and pyrrolidine moieties, which confer distinct chemical and biological properties.
Properties
IUPAC Name |
(3S)-1-(5-aminopyridin-2-yl)pyrrolidin-3-ol | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H13N3O/c10-7-1-2-9(11-5-7)12-4-3-8(13)6-12/h1-2,5,8,13H,3-4,6,10H2/t8-/m0/s1 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KTZANZYEZRAGNO-QMMMGPOBSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC1O)C2=NC=C(C=C2)N | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CN(C[C@H]1O)C2=NC=C(C=C2)N | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H13N3O | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
179.22 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods I
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Synthesis routes and methods II
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